molecular formula C9H7BrO2 B1597291 6-Bromochroman-2-one CAS No. 20921-00-0

6-Bromochroman-2-one

Cat. No. B1597291
CAS RN: 20921-00-0
M. Wt: 227.05 g/mol
InChI Key: FFZQWUVOIMYRKC-UHFFFAOYSA-N
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Description

6-Bromochroman-2-one is a chemical compound with the IUPAC name 6-bromo-2-chromanone . It has a molecular weight of 227.06 and is typically found as a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of 6-Bromochroman-2-one involves the reaction of 3,4-dihydrocoumarin with bromine in dichloromethane . The mixture is stirred overnight at 15°C, then diluted with dichloromethane, and washed with aqueous sodium bicarbonate followed by water . The solution is then dried over magnesium sulphate, filtered, and concentrated under reduced pressure . The residue is washed with petroleum ether, and the filtrate is concentrated . The solid is recrystallised from dichloromethane/petroleum ether to give the bromide as thick white crystals .


Molecular Structure Analysis

The InChI code for 6-Bromochroman-2-one is 1S/C9H7BrO2/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h2-3,5H,1,4H2 . This indicates that the compound has a cyclic structure with a bromine atom attached to the 6th carbon atom in the ring .


Physical And Chemical Properties Analysis

6-Bromochroman-2-one is a solid at room temperature . and is typically stored in a freezer . It is sensitive to light .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromochroman-2-one is involved in various synthesis processes. One notable study is the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene, highlighted for its efficiency and reduced environmental impact due to low consumption and pollution (Zhou et al., 2013). Additionally, the compound has been used in the synthesis of 6-Bromochromone-2-carboxylic acid via a microwave-assisted process, noted for its versatility, high purity, and cost-effectiveness (Cagide et al., 2019).

Molecular Studies and Spectroscopy

6-Bromochroman-2-one plays a significant role in molecular studies. For instance, it has been used in vibrational spectroscopic and Natural Bond Orbital (NBO) studies, providing insights into its conformation and molecular interactions (Gupta et al., 2012). The compound's electronic and vibrational properties have been thoroughly investigated, contributing to our understanding of halogen substituted chromones (Erdogdu et al., 2019).

Applications in Material Science

In the field of material science, 6-Bromochroman-2-one has been utilized in the synthesis of novel compounds with potential applications in optoelectronics. For instance, its role in the formation of compounds like BOCTTX, which exhibit photoconductivity characteristics, suggests potential in photodiode and sensor applications (Ibrahim et al., 2016).

Crosslinking and Genetic Studies

A notable application of a derivative of 6-Bromochroman-2-one is in the field of genetics, where it has been used for site-specific inactivation of genetic sequences in DNA and RNA. This highlights its potential in mapping and characterizing viral genomes (Summerton & Bartlett, 1978).

Safety And Hazards

6-Bromochroman-2-one is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZQWUVOIMYRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295780
Record name 6-bromochroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromochroman-2-one

CAS RN

20921-00-0
Record name 20921-00-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromochroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 74.08 g (0.50 mole) 2-chromanone in 150 ml carbon disulfide at 0° C. was added dropwise over 15 minutes, 79.91 g (0.50 mole) bromine. Stirring was continued at 0° C. for ten minutes and at room temperature for 2 days. The resulting mixture was filtered, the crystals air dried to afford 96.8 g (85%) of colorless material, m.p. 103°-105° C. (2 crops).
Quantity
74.08 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
79.91 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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